{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
Description
{[1-(4-Methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is a pyrrole-derived amine featuring a 4-methoxybenzyl substituent at the 1-position of the pyrrole ring, methyl groups at the 2- and 5-positions, and an aminomethyl group at the 3-position. The 4-methoxybenzyl group may enhance lipophilicity and metabolic stability, while the pyrrole core provides a scaffold for functionalization .
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-8-14(9-16)12(2)17(11)10-13-4-6-15(18-3)7-5-13/h4-8H,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSKQHKZKWLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)OC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Pyrrole Synthesis
A general approach to synthesizing pyrrole derivatives involves the following steps:
- Formation of the Pyrrole Ring : This can be done using appropriate precursors such as amino acids and ketones or aldehydes.
- Alkylation and Arylation : Introducing alkyl or aryl groups to the pyrrole ring, which can be achieved through various reactions like Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
- Reductive Amination : This step involves converting an aldehyde or ketone into an amine, which is crucial for forming the target compound.
Reductive Amination
Reductive amination is a key step in synthesizing amines from aldehydes or ketones. This process typically involves the reaction of an aldehyde with an amine in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).
Example of Reductive Amination:
- Starting Material : Pyrrole aldehyde derivative
- Amine : Methylamine or another appropriate amine
- Reducing Agent : NaBH4 or NaBH(OAc)3
- Solvent : Ethanol or another suitable solvent
Specific Synthesis Steps for the Target Compound
Given the lack of specific information on {[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine , a hypothetical synthesis pathway might involve:
- Synthesizing the pyrrole core with appropriate substituents.
- Introducing the 4-methoxybenzyl group via alkylation.
- Performing reductive amination to introduce the methylamine moiety.
Analysis and Purification
Chromatographic Techniques
Purification of organic compounds like This compound often involves chromatographic techniques such as column chromatography or silica-packed solid-phase extraction (SPE) cartridges.
Spectroscopic Analysis
Structural elucidation and purity assessment are typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions
{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Pharmacological Insights
The thiazole-containing analog (C₁₆H₁₈N₄OS) introduces a sulfur atom, which may facilitate hydrogen bonding or redox interactions in biological systems .
Substituent Effects: 4-Methoxybenzyl vs. Aminomethyl vs. Butylamine: The butylamine derivative (C₁₉H₂₉N₂O) increases hydrophobicity, which could improve blood-brain barrier penetration but reduce solubility .
Synthetic Accessibility: The Paal-Knorr reaction (used for the oxadiazole-pyrrole hybrid) is selective and efficient under mild conditions (AcOH, 40–45°C), whereas alkylation routes for the target compound may require protective groups or harsher conditions .
Research Findings and Limitations
- Gaps in Data: No direct pharmacological data exist for the target compound; inferences are drawn from structural analogs.
Biological Activity
{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 244.33 g/mol. Its structure features a pyrrole ring substituted with a methoxybenzyl group, which is significant for its biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds containing pyrrole moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are still being elucidated but can be inferred from related pyrrole derivatives.
Antimicrobial Activity
Pyrrole derivatives have been shown to possess significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural similarity suggests potential effectiveness in antimicrobial applications.
Anticancer Activity
Pyrrole-based compounds have also been investigated for their anticancer properties. For example, certain pyrrole derivatives have shown cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Further research is required to determine the specific anticancer efficacy of this compound.
The biological activities of pyrrole derivatives are typically attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The methoxybenzyl substituent may enhance lipophilicity and facilitate membrane penetration, leading to increased bioactivity.
Proposed Mechanisms
- Enzyme Inhibition : Many pyrrole derivatives inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, leading to apoptosis.
Case Studies
While direct case studies on this compound are scarce due to its recent characterization and limited availability (discontinued product status), related studies provide insight into its potential applications:
Q & A
What are the recommended synthetic routes for {[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine, and how do reaction conditions influence yield and purity?
Level: Advanced
Answer:
Key synthetic strategies include nucleophilic substitution, microwave-assisted reactions, and condensation with aryl aldehydes. Reaction conditions such as solvent polarity, temperature, and catalysts critically impact yield and purity. For example:
Methodological Tips:
- Optimize solvent systems (e.g., AcOH for cyclization, DMF for condensation).
- Use microwave reactors to reduce reaction time and improve efficiency .
How can researchers resolve contradictions in biological activity data across studies?
Level: Advanced
Answer:
Contradictions often arise from assay variability, cell line differences, or incomplete structural characterization. To address these:
Use orthogonal assays: Combine in vitro enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .
Control structural variables: Verify compound purity via HPLC and confirm stereochemistry with X-ray crystallography .
Standardize experimental models: Compare data using identical cell lines (e.g., HT-29 for antitumor studies) .
Example: A study reported conflicting IC₅₀ values (5 μM vs. 20 μM) in breast cancer models. Re-analysis revealed differences in cell permeability due to solvent (DMSO vs. PBS) .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Level: Basic
Answer:
Protocol:
- For NMR: Dissolve in deuterated DMSO and reference tetramethylsilane (TMS).
- For X-ray: Grow crystals via slow evaporation in CH₂Cl₂/hexane .
What in vitro models are appropriate for initial evaluation of antimicrobial potential?
Level: Basic
Answer:
Methodology:
- Use CLSI guidelines for bacterial assays.
- Include positive controls (e.g., fluconazole for fungi) .
How can computational methods predict biological target interactions?
Level: Advanced
Answer:
Steps:
Molecular docking: Use AutoDock Vina to model binding to GPCRs or enzyme active sites (e.g., cholecystokinin receptors) .
MD simulations: Assess binding stability over 100 ns trajectories (AMBER force field) .
QSAR modeling: Correlate substituent effects (e.g., 4-methoxy group) with bioactivity .
Case Study: Docking revealed strong H-bonding between the amine group and CCK1 receptor residues (ΔG = -9.2 kcal/mol) .
What strategies optimize regioselectivity in functionalization?
Level: Advanced
Answer:
Tip: Monitor reactions via TLC and adjust stoichiometry to favor mono-substitution .
How to design stability studies under environmental conditions?
Level: Advanced
Answer:
Protocol:
Photostability: Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
Thermal stability: Store at 40°C/75% RH for 4 weeks; assess polymorphic transitions via PXRD .
Hydrolytic stability: Test in pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) .
Data Example:
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| UV light, 7 days | 15 | Demethylated derivative |
| 40°C/75% RH, 4 wk | 5 | No significant change |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
